molecular formula C19H21N3O4S B6540565 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 1021253-74-6

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6540565
CAS No.: 1021253-74-6
M. Wt: 387.5 g/mol
InChI Key: UFTSSQSKYDGKQH-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide is a novel compound with potential applications across various fields such as chemistry, biology, and medicine. The distinct structure of this compound, containing furan and sulfonamide groups, makes it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide involves multiple steps:

  • Formation of the Pyridazinone Core: : This is achieved by cyclization of an appropriate hydrazine derivative with a diketone or an aldehyde under acidic or basic conditions.

  • Introduction of the Furan Moiety: : Furan is introduced through a Friedel-Crafts acylation or alkylation reaction.

  • Sulfonamide Formation: : This involves reacting an amine with a sulfonyl chloride to form the sulfonamide bond.

  • Final Coupling: : The furan-containing pyridazinone is coupled with the sulfonamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound might involve continuous flow processes for higher efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are key factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can occur at the pyridazinone moiety, potentially yielding dihydropyridazinone derivatives.

  • Substitution: : Nucleophilic substitution reactions can be carried out on the sulfonamide group, replacing the sulfonamide hydrogen with other functional groups.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) are commonly used oxidizing agents.

  • Reduction: : NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) can be employed.

  • Substitution: : Reagents such as alkyl halides and strong bases are typically used for nucleophilic substitution reactions.

Major Products

  • Oxidized furan derivatives

  • Reduced pyridazinone derivatives

  • Substituted sulfonamide derivatives

Scientific Research Applications

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : As a potential inhibitor for certain enzymes due to its sulfonamide group.

  • Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes with sulfonamide binding sites, potentially inhibiting their activity.

  • Pathways Involved: : The inhibition of key enzymes in metabolic pathways can disrupt the normal function, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,5-dimethylbenzene-1-sulfonamide vs. Furan-2-ylpyridazinones:

    • Similarities: : Both have the furan and pyridazinone motifs.

    • Uniqueness: : The presence of the sulfonamide group in this compound adds unique reactivity and binding properties.

  • Similar Compounds

    • Furan-2-ylpyridazinones

    • Benzene-1-sulfonamide derivatives

    • Dihydropyridazinone derivatives

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14-6-7-15(2)18(13-14)27(24,25)20-10-4-11-22-19(23)9-8-16(21-22)17-5-3-12-26-17/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTSSQSKYDGKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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